Ibuprofen Ester Impurity (PEG400)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

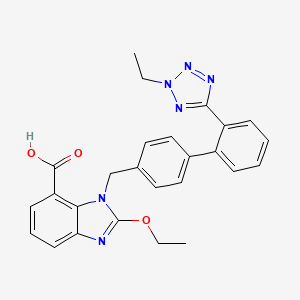

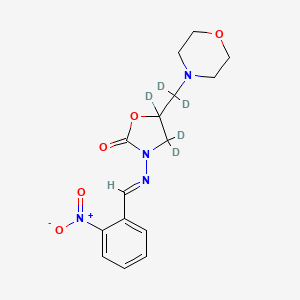

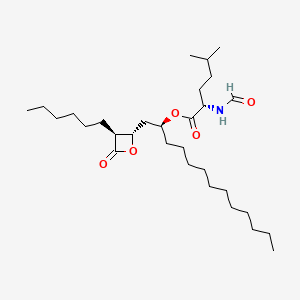

Ibuprofen Ester Impurity (PEG400) is an impurity of ibuprofen . It is also known as Tetraethyleneglycol Bisibuprofen Ester or α-Methyl-4-(2-methylpropyl)-benzeneacetic Acid 1,1’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] Ester . Its molecular formula is C34H50O7 and it has a molecular weight of 570.77 .

Synthesis Analysis

The synthesis of Ibuprofen Ester Impurity (PEG400) involves esterification of ibuprofen with polyethylene glycol (PEG), which is used as a fill of the soft gelatin capsules . Two impurities are formed by this process, identified as IBU–PEG monoester and IBU–PEG diester .

Molecular Structure Analysis

The molecular structure of Ibuprofen Ester Impurity (PEG400) involves a complex arrangement of carbon, hydrogen, and oxygen atoms . The exact stereochemical identification was not included in the scope of the conducted analysis .

Chemical Reactions Analysis

The chemical reactions involving Ibuprofen Ester Impurity (PEG400) primarily involve its isomerization . The rate-limiting step of ibuprofen isomerization is the excitation of ®-(-)-ibuprofen methyl ester in its initial structure to the first excited singlet state S1 .

Physical And Chemical Properties Analysis

The aqueous solubility of the polymeric conjugates of Ibuprofen Ester Impurity (PEG400) is approximately 32.3 mg/cm³ at 37°C, which is equivalent to 3.5 mg/cm³ ibuprofen . This indicates that the solubility of ibuprofen is markedly increased by the formation of the polymeric ibuprofen-cyclodextrin-PEG conjugates .

Wissenschaftliche Forschungsanwendungen

Synthesis and Microemulsion Formulation

One study investigated the synthesis of ibuprofen eugenol ester and its formulation into a microemulsion system for parenteral delivery. The formulation utilized PEG400 as a cosurfactant, significantly enhancing the solubility of ibuprofen eugenol ester. This improvement suggests a potential for developing intravenous dosage forms of poorly water-soluble lipophilic drugs (Xiuli Zhao et al., 2005).

Binding Characteristics with Hydrophilic Polymer

Another study explored the solubility enhancement of ibuprofen by synthesizing an ibuprofen ester with PEG. The research demonstrated that the ibuprofen-PEG ester acted as a nonionic surfactant, significantly increasing ibuprofen's solubility and influencing the morphology and aggregation behavior of its micelles in aqueous solutions (Duo Wei et al., 2010).

Physicomechanical Properties of Ibuprofen Pellets

The use of PEG400 as a plasticizer in the production of ibuprofen pellets with a high amount of rate-retarding polymer was examined. This study highlighted the effectiveness of PEG400 in facilitating the extrusion-spheronization process and improving the mean dissolution time, showcasing its potential as a valuable excipient in pharmaceutical formulations (F. Sadeghi et al., 2011).

PEG Conjugation for Extended Drug Release

Research on ibuprofen-PEG conjugates aimed to investigate their potential as a prolonged-release system. The conjugation of ibuprofen with PEG of different molecular weights resulted in an increased solubility and extended-release behavior, indicating a promising approach for enhancing the pharmacological effects of ibuprofen (A. Nayak & Anurekha Jain, 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]ethoxy]ethoxy]ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O7/c1-25(2)23-29-7-11-31(12-8-29)27(5)33(35)40-21-19-38-17-15-37-16-18-39-20-22-41-34(36)28(6)32-13-9-30(10-14-32)24-26(3)4/h7-14,25-28H,15-24H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAGFSUIHFAIRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCOCCOCCOCCOC(=O)C(C)C2=CC=C(C=C2)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ibuprofen Ester Impurity (PEG400) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide](/img/structure/B565694.png)

![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)

![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)